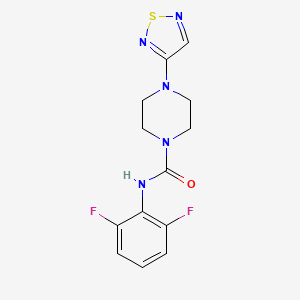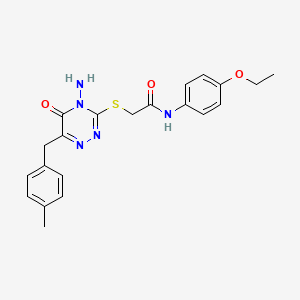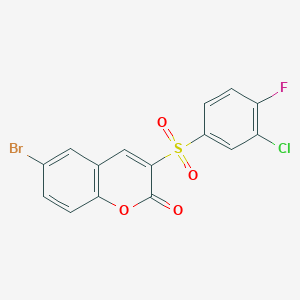
methyl 7-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, including the formation of the isoquinoline core, introduction of the fluorine atom, and the addition of the carbamoyl and ester groups. Common synthetic routes may include:
Formation of Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction, Bischler-Napieralski reaction, or other cyclization methods.
Fluorination: Introduction of the fluorine atom can be done using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Carbamoylation and Esterification: The carbamoyl group can be introduced using isocyanates or carbamoyl chlorides, while esterification can be achieved through reactions with methanol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted isoquinolines.
Hydrolysis: Carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl 7-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and carbamoyl group may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 7-chloro-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Methyl 7-bromo-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Methyl 7-iodo-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
The presence of the fluorine atom in methyl 7-fluoro-1-((1-hydroxy-2-methylpropan-2-yl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo counterparts
Propiedades
IUPAC Name |
methyl 7-fluoro-1-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O4/c1-16(2,9-20)18-14(21)13-12-8-11(17)5-4-10(12)6-7-19(13)15(22)23-3/h4-5,8,13,20H,6-7,9H2,1-3H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXGIUIJBXSFPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1C2=C(CCN1C(=O)OC)C=CC(=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2376820.png)
![N-methyl-2-(4-(3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2376821.png)
![2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2376824.png)
![5-Bromo-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-3-carboxamide](/img/structure/B2376827.png)







![[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 3-fluorobenzoate](/img/structure/B2376838.png)


